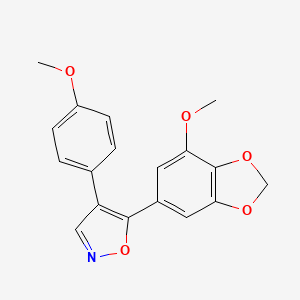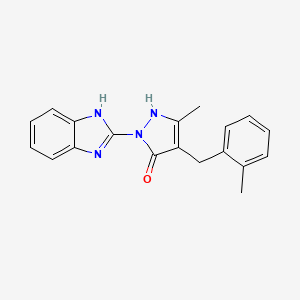
5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazole is a synthetic organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a methoxy-substituted benzodioxole and a methoxy-substituted phenyl group attached to an oxazole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazole typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole intermediate can be synthesized by reacting a suitable precursor, such as catechol, with methoxy-substituted reagents under acidic conditions.
Formation of the Oxazole Ring: The oxazole ring can be formed by cyclization reactions involving the benzodioxole intermediate and a methoxy-substituted phenyl group. This step often requires the use of strong bases or catalysts to facilitate the cyclization process.
Final Assembly: The final compound is obtained by coupling the benzodioxole and oxazole intermediates under specific reaction conditions, such as elevated temperatures and the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Compounds with substituted functional groups replacing the methoxy groups.
Scientific Research Applications
5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes and interactions at the molecular level.
Industrial Applications: The compound’s chemical stability and reactivity make it useful in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1,2-oxazole: Lacks the methoxy group on the phenyl ring.
5-(1,3-Benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazole: Lacks the methoxy group on the benzodioxole ring.
5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-(4-hydroxyphenyl)-1,2-oxazole: Contains a hydroxy group instead of a methoxy group on the phenyl ring.
Uniqueness
The presence of methoxy groups on both the benzodioxole and phenyl rings in 5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazole imparts unique electronic and steric properties to the compound. These features can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H15NO5 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
5-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C18H15NO5/c1-20-13-5-3-11(4-6-13)14-9-19-24-17(14)12-7-15(21-2)18-16(8-12)22-10-23-18/h3-9H,10H2,1-2H3 |
InChI Key |
HXQCDKFILURIQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2)C3=CC4=C(C(=C3)OC)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041871.png)

![1-(5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenylurea](/img/structure/B11041897.png)

![5-(4-ethoxyphenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11041914.png)
![3a-(2-methyl-3-oxobutan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone](/img/structure/B11041920.png)
![N-{3-[3,4-Dihydro-1(2H)-quinolinyl]propyl}-2-butynamide](/img/structure/B11041929.png)
![9-(2,4-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11041931.png)
![4-(3-fluorophenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11041939.png)
![1-{4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1,4-diazepan-1-YL}-2-butyn-1-one](/img/structure/B11041940.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041945.png)
![9-(2-fluorophenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11041948.png)
![3-(2-fluorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11041955.png)
![Ethyl 2-cyano-2-[8-fluoro-4,4-dimethyl-6-[(4-methylpiperidino)methyl]-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]acetate](/img/structure/B11041963.png)
